Vanadium silicate
Description
Structure
2D Structure
Properties
IUPAC Name |
vanadium;pentasilicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O4Si.4V/c5*1-5(2,3)4;;;;/q5*-4;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIHFYYBOXJLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[V].[V].[V].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O20Si5V4-20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721444 | |
| Record name | vanadium;pentasilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12653-89-3 | |
| Record name | vanadium;pentasilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Vanadium Silicate Materials
Hydrothermal Synthesis Approaches for Crystalline Vanadium Silicates
Hydrothermal synthesis is a prevalent method for crystallizing vanadium silicates, often employing aqueous solutions in sealed vessels (autoclaves) at elevated temperatures and pressures. acs.orgmdpi.com This technique can produce a variety of crystalline phases, including materials with open-framework structures.
The use of structure-directing agents, or templates, is a key strategy in the hydrothermal synthesis of open-framework vanadium silicates. nih.govacs.org These templates, typically organic molecules or metal complexes, guide the organization of silicate (B1173343) and vanadate (B1173111) precursors into specific crystalline structures with desired pore architectures.
A series of novel vanadium silicates with open-framework and microporous structures have been synthesized under mild hydrothermal conditions. nih.govacs.org These syntheses often result in compounds with the general formula Ar[(VO)s(Si2O5)p(SiO2)q]·tH2O, where 'A' can be Na, K, Rb, Cs, or a combination thereof. nih.govacs.org The resulting vanadosilicate structures can exhibit free channel diameters of up to 6.5 Å. nih.govacs.org
For instance, the synthesis of vanadium silicate with a ZSM-11 structure has been achieved using tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) as a template. ut.ac.ir The role of the template is crucial; studies have shown that while TBAOH and tetrabutylammonium bromide (TBABr) are effective in forming the V-ZSM-11 structure, the use of tetraethylammonium (B1195904) chloride (TEACl) can lead to a mixture of V-ZSM-11 and V-magediite phases. ut.ac.ir Similarly, hierarchical mesoporous this compound-1 zeolites have been synthesized via a hydrothermal route using amphiphilic organosilanes as pore-directing templates. rsc.org
The synthesis of vanadium oxide nanotubes (VOx-NTs) also utilizes templating agents. These have been synthesized using 3-phenylpropylamine (B116678) as a structure-directing template in a one-step hydrothermal process. researchgate.net
Crystalline vanadium silicates can also be synthesized hydrothermally without the use of organic templates. In these methods, the structure of the final product is controlled by the reaction conditions such as temperature, pressure, and the chemical composition of the initial gel.
For example, vanadium silicates with an analcime structure (V-Al-analcime and V-analcime) have been prepared through hydrothermal crystallization from a gel at 130°C for 72 hours. ut.ac.ir The molar composition of the gel is a critical factor in obtaining a pure crystalline phase. ut.ac.ir Another example is the high-temperature, high-pressure hydrothermal synthesis of a vanadium(IV) silicate, Rb2(VO)(Si4O10)·xH2O, which crystallizes in a tetragonal space group. acs.org This method involves reacting precursors in gold ampules within a high-pressure vessel at temperatures between 500-600°C. acs.org
The synthesis of monoclinic vanadium dioxide (VO2(M)) powder, a well-known thermochromic material, can be achieved through hydrothermal synthesis followed by a thermal annealing process. mdpi.com In a typical procedure, vanadium pentoxide (V2O5) is used as the vanadium precursor and is reduced by agents like oxalic or succinic acid. mdpi.com The resulting product is then annealed at high temperatures (e.g., 700°C) under an inert atmosphere to obtain the desired crystalline phase. mdpi.com
The crystallization and phase formation of vanadium silicates are highly sensitive to various reaction parameters. These include the chemical composition of the synthesis gel, pH, temperature, and the duration of the hydrothermal treatment.
Gel Composition: The molar ratios of the reactants, such as the SiO2/Na2O ratio, play a significant role in determining the final crystalline phase. ut.ac.ir For instance, decreasing the SiO2/Na2O ratio from 2.8 to 0.99 was found to be crucial for obtaining a crystalline V-Al-analcime phase. ut.ac.ir Similarly, the silicon and water content in the synthesis mixture affects the crystal size and purity of the resulting vanadosilicate AM-6. westmont.edu Lower silicon content and higher water content tend to result in larger crystals, though potentially with impurities like quartz. westmont.edu
pH: The pH of the synthesis gel is a critical factor that influences the polymerization of silicate species. westmont.edu Studies on the synthesis of vanadosilicate AM-6 have shown that modifying the pH of the gel can impact the formation of the desired product, with lower pH values leading to an increase in quartz impurities. westmont.edu The synthesis medium's acidity or alkalinity also influences the incorporation of vanadium into the zeolite framework, with alkaline conditions favoring the incorporation of V5+ in a distorted tetrahedral environment. iitm.ac.in
Temperature and Time: Crystallization temperature and duration are key parameters in hydrothermal synthesis. For example, the synthesis of V-Al-analcime is carried out at 130°C for 72 hours. ut.ac.ir In the synthesis of vanadosilicate AM-6, a lower crystallization temperature of 473 K (200°C) resulted in pure, nano-sized products. westmont.edu The presence of vanadium has been observed to lower the crystallization temperature of silica (B1680970) phases like cristobalite to around 800°C, a temperature at which pure silica typically remains amorphous. geoscienceworld.org
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Effect | Example |
|---|---|---|
| Gel Composition | Determines crystalline phase and purity. ut.ac.irwestmont.edu | Decreasing SiO2/Na2O ratio from 2.8 to 0.99 is crucial for V-Al-analcime formation. ut.ac.ir |
| pH | Influences silicate polymerization and impurity formation. westmont.edu | Lowering pH in AM-6 synthesis increases quartz impurities. westmont.edu |
| Temperature | Affects crystal size and phase purity. westmont.edu | Lower temperature (473 K) yields pure, nano-sized AM-6. westmont.edu |
| Template | Directs the formation of specific open-framework structures. ut.ac.irrsc.org | TBAOH templates the formation of V-ZSM-11 structure. ut.ac.ir |
Sol-Gel Processing for Amorphous and Mesoporous Vanadium Silicates
The sol-gel process is a versatile method for synthesizing amorphous and mesoporous vanadium silicates at relatively low temperatures. nasa.gov This technique involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently evolves into a "gel" (a three-dimensional solid network). azonano.commdpi.com
The selection of appropriate precursors is a critical first step in the sol-gel synthesis of vanadium silicates. azonano.com Commonly used silicon precursors include tetraethyl orthosilicate (B98303) (TEOS) and tetramethylorthosilicate (TMOS). nasa.govazonano.com Vanadium precursors can include vanadyl alkoxides like oxovanadium triisopropoxide or vanadium acetylacetonates. nasa.govcapes.gov.br The reactivity of the vanadium precursor significantly impacts the properties of the final material; for instance, vanadium(V) oxide triisopropoxide is more reactive than vanadium(III) acetylacetonate (B107027), leading to higher vanadium surface concentrations. capes.gov.br
The core of the sol-gel process lies in the hydrolysis and condensation reactions. azonano.comnih.gov Hydrolysis involves the reaction of the alkoxide precursors with water, replacing alkoxy groups with hydroxyl groups. azonano.com This is followed by condensation, where these hydroxyl groups react to form Si-O-V or Si-O-Si linkages, building the oxide network. azonano.com
The rates of these reactions are influenced by several factors, including:
pH: Acidic conditions generally slow down the hydrolysis rate, allowing for more controlled growth and uniform particle size, while basic conditions accelerate the reactions. azonano.comnih.gov
Water-to-alkoxide ratio: This ratio affects the extent of hydrolysis and subsequent condensation. researchgate.net
Temperature and Solvent: These parameters influence the reaction kinetics and the solubility of the precursors and intermediates. azonano.comnih.gov
By carefully controlling these parameters, it is possible to tailor the structure and porosity of the resulting this compound material. nih.gov
To create mesoporous vanadium silicates with ordered pore structures, the sol-gel process is often combined with the use of surfactants as structure-directing agents. researchgate.netresearchgate.net These surfactants, which can be cationic, anionic, or non-ionic, self-assemble into micelles in the reaction mixture. acs.orgmdpi.com The inorganic precursors then hydrolyze and condense around these micellar templates. mdpi.com After the solid framework is formed, the surfactant template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform mesopores. acs.org
The choice of surfactant plays a crucial role in determining the final pore structure and morphology. researchgate.net For example, alkyltrimethylammonium bromide surfactants with varying alkyl chain lengths have been used to synthesize vanadium-containing mesoporous organosilicas, where the structural ordering and vanadium incorporation were found to depend on the surfactant's hydrophobic chain length. researchgate.net Non-ionic block copolymers like Pluronic P123 and F127 are also commonly used to synthesize mesoporous silicas with larger pores. acs.orgmdpi.com
A modified sol-gel method using a surfactant has been shown to effectively incorporate vanadium oxide into a mesoporous silica matrix, leading to highly dispersed monomeric [VO4] sites. researchgate.netrsc.orgrsc.org This approach improves the dispersion of vanadium species and enhances their interaction with the silica support compared to traditional impregnation methods. rsc.org
Table 2: Common Surfactants in Mesoporous this compound Synthesis
| Surfactant Type | Example(s) | Role |
|---|---|---|
| Cationic | Cetyltrimethylammonium bromide (CTABr), Cetyltriethylammonium bromide (CTEABr) | Forms micelles that act as templates for the silica framework. researchgate.netacs.org |
| Non-ionic | Pluronic P123, Pluronic F127 | Used to create larger, ordered mesoporous structures. acs.orgmdpi.com |
| Anionic | Sodium dodecyl sulfate (B86663) (SDS), Sodium dodecyl benzenesulfonate (B1194179) (SDBS) | Can also be used as templating agents in mesoporous silica synthesis. acs.org |
Hybrid Organic-Inorganic this compound Architectures
The synthesis of hybrid organic-inorganic this compound materials represents a significant advancement in materials science, offering tailored properties through the combination of organic and inorganic components at the molecular level. researchgate.net These materials are synthesized using various methods, primarily focusing on the sol-gel process and template-directed assembly. researchgate.netresearchgate.net
A common approach involves the co-condensation of organo-functionalized silane (B1218182) precursors with vanadium sources. researchgate.net For instance, imogolite-like nanotubes with methylated inner surfaces have been created by introducing SiCH3 groups in place of the typical SiOH groups. rsc.org This results in a material with hydrophobic inner pores and a hydrophilic outer surface, demonstrating the precise control achievable over the final architecture's properties. rsc.org
Template-directed synthesis is another powerful technique for creating ordered hybrid structures. scirp.orgacs.org Surfactants, both cationic and anionic, are used as structure-directing agents to form mesoporous materials. scirp.orgacs.org For example, the use of cationic surfactants like cetyltrimethylammonium bromide (CTAB) can produce lamellar mesoporous structures. acs.org The choice of surfactant and the reaction conditions, such as pH and the molar ratios of the precursors, significantly influence the final structure, which can range from ordered hexagonal to lamellar or even distorted wormlike mesostructures. acs.org
Researchers have also explored the use of organosilanes as pore-directing templates in hydrothermal synthesis to create hierarchical mesoporous this compound-1 zeolites. rsc.orgresearchgate.net This method allows for the incorporation of vanadium atoms into the zeolite framework, creating materials with high surface areas and catalytic activity. rsc.orgresearchgate.net The functionalization is not limited to simple alkyl groups; more complex organic moieties can be incorporated to introduce specific functionalities.
The sol-gel process often utilizes organofunctional metal alkoxides, which allows for the creation of hybrid networks. researchgate.netacs.org The hydrolytic stability of the chemical bonds between the metallic centers and the organic functions is a critical factor in controlling the structure of the resulting hybrid material. researchgate.net By carefully selecting the precursors and controlling the reaction kinetics, it is possible to assemble well-defined nanobuilding blocks into complex hybrid organic-inorganic compounds. researchgate.net
Table 1: Examples of Organic Components in Hybrid this compound Synthesis
| Organic Component/Template | Synthetic Method | Resulting Architecture | Reference |
| Organofunctional Silanes | Co-condensation | Organofunctionalized mesoporous materials | researchgate.net |
| SiCH3 groups | --- | Imogolite-like nanotubes | rsc.org |
| Cetyltrimethylammonium bromide (CTAB) | Template-directed | Lamellar mesoporous structures | acs.org |
| Amphiphilic Organosilanes | Hydrothermal | Hierarchical mesoporous this compound-1 zeolites | rsc.orgresearchgate.net |
| Organofunctional Metal Alkoxides | Sol-gel | Hybrid networks | researchgate.netacs.org |
| 1-Hexadecylamine | Foam route | Macroporous inorganic-organic solid foam | scirp.org |
Microwave-Assisted Synthesis of this compound Microspheres and Zeotypes
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound materials, including microspheres and zeotypes. scilit.comutb.czresearchgate.net This technique utilizes microwave irradiation to accelerate the crystallization process, often leading to shorter reaction times and improved product characteristics compared to conventional hydrothermal methods. researchgate.netnih.gov
One notable application is the synthesis of this compound microspheres. scilit.comutb.cz A novel approach involves the microwave-assisted preparation of a hybrid vanadium biphenyl (B1667301) dicarboxylate-based precursor solution, which is then condensed with (3-aminopropyl)triethoxysilane. utb.cz Subsequent calcination yields amorphous and porous this compound microspheres with highly dispersed vanadium species within the silicate matrix. utb.cz
Microwave heating has also been successfully employed in the synthesis of vanadium-containing zeotypes. ntnu.nodntb.gov.uacore.ac.uk This method has been used to incorporate vanadium into various zeolite frameworks. The rapid heating afforded by microwaves can lead to homogeneous nucleation and shorter crystallization times. researchgate.net For example, a rapid microwave-assisted hydrothermal method has been used to synthesize a novel vanadium-based material, K1.92Mn0.54V2O5 · H2O, which demonstrated excellent performance as a cathode material in aqueous zinc-ion batteries. nih.gov
The facile nature of microwave synthesis has also been extended to the production of vanadium metal-organic frameworks (V-MOFs). researchgate.net This demonstrates the versatility of microwave-assisted techniques in creating a range of vanadium-based materials with diverse structures and potential applications. researchgate.net
Table 2: Comparison of Synthesis Methods for this compound Materials
| Feature | Microwave-Assisted Synthesis | Conventional Hydrothermal Synthesis |
| Reaction Time | Shorter | Longer |
| Heating | Rapid, uniform | Slower, conventional oven |
| Nucleation | Often more homogeneous | Can be less uniform |
| Energy Efficiency | Generally higher | Generally lower |
| Product Examples | Microspheres, Zeotypes, V-MOFs | Zeolites, Mesoporous materials |
| Reference | scilit.comutb.czresearchgate.netnih.gov | rsc.orgresearchgate.netuh.edu |
Green Chemistry Protocols in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis protocols for this compound materials. research-archive.orgresearchgate.netmdpi.com These methods aim to minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable or waste materials as precursors. research-archive.orgresearchgate.net
One approach involves the use of environmentally benign reagents and solvents. For example, hydrogen peroxide has been utilized as a green oxidant in the leaching of vanadium from various sources. d-nb.info A method using H2O2 in a concentrated NaOH solution to leach vanadium and chromium from residue has been reported as an environmentally friendly technology. d-nb.info
The utilization of industrial byproducts and waste materials as raw materials for this compound synthesis is another key aspect of green chemistry. Vanadium-bearing shale tailing, a high-silicon solid waste, has been used to synthesize silicate-based solid alkali activators for one-part geopolymers. flogen.org This not only provides a value-added application for the waste material but also reduces the need for virgin raw materials. flogen.org Similarly, methods are being developed for the environmentally friendly disposal of spent vanadium pentoxide catalysts by incorporating them into a vitrified amorphous slag. google.com
Furthermore, research is being conducted on direct leaching processes that avoid the high-temperature roasting steps common in conventional vanadium extraction, which can generate harmful gaseous emissions. mdpi.com Direct acid or alkaline leaching using agents like sulfuric acid or sodium hydroxide can dissolve valuable metals from industrial solid wastes. mdpi.com While these methods still require careful management of the resulting solutions, they can offer a more environmentally sound alternative to traditional roasting techniques. The development of liquid-phase oxidation technologies, such as the sub-molten salt method, also aims to improve resource efficiency and reduce the environmental impact of vanadium extraction. d-nb.info
The principles of green chemistry are also being applied to the catalytic applications of vanadium silicates. The use of these materials as catalysts in gas-phase oxidation reactions is considered environmentally benign from the perspective of "green chemistry". benthamopenarchives.com
Table 3: Green Chemistry Approaches in this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis | Example | Reference |
| Use of Safer Solvents and Auxiliaries | Utilizing environmentally benign oxidants. | Leaching of vanadium using hydrogen peroxide. | d-nb.info |
| Use of Renewable Feedstocks/Waste Valorization | Synthesis from industrial byproducts. | Using vanadium-bearing shale tailing to create geopolymers. | flogen.org |
| Design for Energy Efficiency | Avoiding high-temperature roasting processes. | Development of direct leaching and liquid-phase oxidation methods. | mdpi.comd-nb.info |
| Pollution Prevention | Rendering spent catalysts non-leachable. | Vitrification of spent vanadium pentoxide catalysts. | google.com |
Structural Elucidation and Crystallographic Analysis of Vanadium Silicates
Single-Crystal X-ray Diffraction for Definitive Structure Determination
Identification of Framework Topologies and Coordination Environments (e.g., VO₄, VO₅, VO₆ Polyhedra)
The structural diversity of vanadium silicates is largely dictated by the coordination environment of the vanadium and silicon atoms. Vanadium can exist in various oxidation states, leading to different coordination polyhedra, most commonly VO₄ tetrahedra, VO₅ square pyramids, and VO₆ octahedra. researchgate.netuh.eduacs.orgfrontiersin.org
For instance, a series of novel vanadium silicates, designated as VSH-n (Vanadium Silicate (B1173343) Houston), exhibit structures based on the cross-linking of single silicate sheets with square pyramidal V(IV)O₅ units. uh.eduacs.org In contrast, the compound Na₃V(Si₄O₁₁)·H₂O (VSH-16Na) features vanadium(III) in a distorted octahedral [VO₆] coordination. uh.edu The coordination of vanadium can also be influenced by the synthesis conditions. In some vanado-silicate molecular sieves with the MFI topology, vanadium has been observed in tetrahedral coordination (V⁴⁺ and V⁵⁺) as well as in square pyramidal configurations. rsc.org The presence of other elements can also play a role; for example, in a family of lanthanide mixed-valent vanadium(III/IV) oxosilicates, the crystal structure contains two-dimensional rutile-based vanadium oxide and lanthanide oxide layers linked by Si₂O₇ groups. nih.gov
Table 1: Coordination Environments in Selected Vanadium Silicates
| Compound | Vanadium Coordination | Silicon Coordination | Reference |
|---|---|---|---|
| VSH-n Family | VO₅ Square Pyramids | SiO₄ Tetrahedra | uh.eduacs.org |
| Na₃V(Si₄O₁₁)·H₂O (VSH-16Na) | VO₆ Octahedra | SiO₄ Tetrahedra | uh.edu |
| MFI-type Vanado-silicates | VO₄ Tetrahedra & VO₅ Square Pyramids | SiO₄ Tetrahedra | rsc.org |
| Ln₄V(₅-x)Zn(x)Si₄O₂₂ | VO₆ Octahedra | Si₂O₇ Groups | nih.gov |
| K₂(VO)(Si₄O₁₀)·H₂O (VSH-1) | VO₅ Square Pyramids | SiO₄ Tetrahedra | researchgate.net |
| Cs₂(VO)(Si₆O₁₄)·3H₂O (VSH-2) | VO₅ Square Pyramids | SiO₄ Tetrahedra | researchgate.net |
Analysis of Connectivity and Dimensionality of Silicate and Vanadate (B1173111) Units
The manner in which the fundamental building blocks—silicate and vanadate polyhedra—are interconnected governs the dimensionality of the resulting structure. These connections can range from isolated units to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.
In Na₃V(Si₄O₁₁)·H₂O, for example, [SiO₄] tetrahedra share corners to form unbranched [Si₈O₂₂]¹²⁻ double chains. These one-dimensional chains are then linked by isolated [VO₆] octahedra to create a three-dimensional open framework. uh.edu This connectivity results in a structure with no direct V-O-V bonds, only Si-O-Si and Si-O-V linkages. uh.edu Similarly, the VSH-n family of compounds is characterized by single silicate sheets that are cross-linked by square pyramidal V(IV)O₅ units, forming three-dimensional frameworks. uh.edu The specific arrangement of these sheets and linking units leads to ten distinct framework types within this family. uh.edu
The dimensionality is a critical factor influencing the material's properties. For instance, the three-dimensional frameworks of many vanadium silicates give rise to porous structures with potential applications in catalysis and separations. uh.eduacs.org
Determination of Channel Systems and Pore Architectures in Microporous Materials
A significant feature of many vanadium silicates is their microporosity, characterized by the presence of channels and cavities of molecular dimensions. Single-crystal X-ray diffraction is instrumental in precisely mapping these pore architectures.
The VSH-n series of vanadosilicates exhibit free channel diameters of up to 6.5 Å, making them promising candidates for applications as molecular sieves. uh.eduacs.org In the case of Na₃V(Si₄O₁₁)·H₂O, the connection of silicate double chains by VO₆ octahedra results in the formation of eight-ring channels along the scispace.com direction with a free aperture of 6.0 × 2.6 Å, as well as seven-ring channels parallel to the nih.gov direction. uh.edu The novel open-framework vanadium silicates K₂(VO)(Si₄O₁₀)·H₂O (VSH-1) and Cs₂(VO)(Si₆O₁₄)·3H₂O (VSH-2) also possess three-dimensional frameworks with distinct channel systems. researchgate.net
The size, shape, and connectivity of these channels are crucial for determining the material's performance in applications such as ion exchange and size- and shape-selective catalysis.
Powder X-ray Diffraction for Phase Identification and Crystalline Purity
While single-crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an indispensable tool for routine phase identification and the assessment of crystalline purity. By comparing the experimental diffraction pattern of a synthesized material to known patterns from databases or simulated patterns from single-crystal data, one can quickly identify the crystalline phases present in a sample. osti.gov
PXRD is crucial for optimizing synthesis conditions to obtain high-yield, single-phase products. uh.edu For example, in the synthesis of vanadium-doped ZrSiO₄ pigments, XRPD was used to characterize the crystalline phases formed after calcination at different temperatures. iitm.ac.in Similarly, studies on crystalline microporous vanadium silicates with MEL structure have utilized XRD to confirm the structure of the synthesized materials. The technique is also used to monitor structural changes, such as those occurring during ion exchange processes or dehydration-rehydration cycles. uh.edu
Electron Microscopy Techniques for Morphological and Nanostructural Characterization
Electron microscopy techniques provide complementary information to diffraction methods by visualizing the morphology and nanostructure of vanadium silicate materials.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning electron microscopy (SEM) is widely used to examine the surface morphology of this compound crystals. It reveals information about the crystal size, shape (habit), and aggregation state. For instance, SEM analysis of Na₃V(Si₄O₁₁)·H₂O showed typical crystal sizes. uh.edu In the VSH-n family, the crystals were observed to have characteristic green-blue or light blue colors with sizes ranging from 40 to 500 μm. uh.edu SEM has also been employed to study the morphology of vanadium-doped ZrSiO₄ pigments and V-MFI samples, revealing details about their crystallite shapes and sizes. iitm.ac.in This morphological information is important as it can influence the material's properties, such as its catalytic activity and accessibility of pores.
Transmission Electron Microscopy (TEM) for Nanoparticle and Internal Structure
Transmission Electron Microscopy (TEM) is a powerful analytical technique used to visualize the internal fine structure, morphology, and crystallography of materials at the nanoscale. whiterose.ac.ukmeasurlabs.com For vanadium silicates and related compounds, TEM provides critical insights into their formation, growth mechanisms, and atomic arrangement. sbpmat.org.brnanoscience.com The high resolution of TEM, which can be on the atomic scale, is achieved by transmitting a beam of electrons through an ultra-thin specimen. nanoscience.com
In-situ TEM studies have been instrumental in observing the real-time growth of vanadium oxide nanostructures from precursors like ammonium (B1175870) vanadate (NH₄VO₃). nih.gov Through thermolysis inside a TEM, researchers have unveiled the dynamic processes of phase transitions and crystal growth. nih.gov The process often begins with an amorphous precursor which, upon heating, undergoes crystallization. nih.gov Real-time observations have captured the emergence of crystalline V₂O₅ nanobelts and 2D nanosheets from an initially amorphous, mesoporous structure. nih.gov The amorphous-to-crystalline transition for these structures has been observed to begin at temperatures around 440 °C. nih.gov
Furthermore, TEM analysis reveals the growth mechanisms of complex structures. For instance, the formation of vanadium oxide microspheres has been shown to occur via an initial aggregation of nanoparticles, followed by an inside-out Ostwald ripening process that results in yolk-shelled structures. acs.org TEM can also be used to characterize the final morphology, such as identifying V₂O₃ nanorods synthesized through the reduction of V₂O₅ nanorods. acs.org
The table below summarizes findings from an in-situ TEM study on the thermolysis-driven growth of V₂O₅ nanostructures.
Table 1: In-Situ TEM Observations of V₂O₅ Nanostructure Growth
| Temperature | Observation | Structural State |
|---|---|---|
| Room Temperature | Solid-state NH₄VO₃ precursor | Amorphous |
| ~440 °C | First appearance of crystalline structures | Amorphous-to-Crystalline Transition |
| >440 °C | Emergence of well-defined 1D nanobelts and 2D nanosheets | Crystalline (Orthorhombic V₂O₅) |
| ~700 °C | Phase transformation of 2D V₂O₅ | Crystalline (3D VO₂) |
Data sourced from in-situ TEM heating experiments on an NH₄VO₃ precursor. nih.gov
Electron Probe Microanalysis (EPMA) for Elemental Composition and Distribution
Electron Probe Microanalysis (EPMA) is a non-destructive analytical technique used to determine the precise, quantitative elemental composition of minute solid samples. carleton.edu The method involves bombarding a sample with a focused electron beam and analyzing the characteristic X-rays emitted. carleton.eduuoregon.edu This allows for in-situ chemical analysis at spot sizes as small as a few microns, making it ideal for studying the elemental distribution within complex mineral phases, such as those found in vanadium-bearing slags. carleton.eduiucr.org
EPMA has been crucial in understanding the incorporation of vanadium into industrial byproducts like basic-oxygen-furnace (BOF) slags. mdpi.comresearchgate.net These studies show that vanadium does not distribute uniformly but is preferentially incorporated into specific silicate and ferrite (B1171679) phases. mdpi.comresearchgate.net Experimental results from EPMA demonstrate that vanadium is primarily found in calcium orthosilicate-like compounds (COS) and, to a lesser extent, in dicalcium ferrite-like compounds (DFS). mdpi.comresearchgate.net
Significantly, EPMA has identified two distinct variations of vanadium incorporation within the calcium orthosilicate (B98303) phase: a low-vanadium type (COS-Si) containing approximately 1 wt.% vanadium, and a high-vanadium type (COS-V) with concentrations reaching up to 18 wt.%. mdpi.comresearchgate.net In contrast, the dicalcium ferrite phase typically shows an average vanadium content of around 3 wt.%. mdpi.comresearchgate.net In addition to point analysis, EPMA, often utilizing Wavelength Dispersive X-ray (WDX) spectrometers, can generate elemental maps that visualize the spatial distribution of vanadium, silicon, calcium, and iron, revealing that vanadium often accumulates in the boundary regions of calcium silicate grains. iucr.orgiucr.org
The table below presents quantitative data on the distribution of vanadium in host phases within BOF slag, as determined by EPMA.
Table 2: Vanadium Concentration in Host Phases of BOF Slag Determined by EPMA
| Phase Type | Host Compound | Typical Vanadium Concentration (wt.%) |
|---|---|---|
| Calcium Orthosilicate (Low-V) | COS-Si | ~1% |
| Calcium Orthosilicate (High-V) | COS-V | up to 18% |
| Dicalcium Ferrite | DFS | ~3% |
Data represents typical elemental concentrations measured in vanadium-hosting phases in BOF slags. mdpi.comresearchgate.net
Spectroscopic Investigations of Electronic and Local Structure in Vanadium Silicates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local atomic environments within solid materials. For vanadium silicates, both ²⁹Si and ⁵¹V NMR provide complementary information about the silicate (B1173343) framework and the incorporated vanadium species, respectively.
²⁹Si NMR for Silicate Network Connectivity and Condensation
²⁹Si NMR spectroscopy is instrumental in characterizing the structure of the silicate network, particularly the degree of condensation and the connectivity of silicon atoms. In silicate structures, silicon atoms are typically found in tetrahedral coordination with oxygen atoms, forming Qⁿ species, where 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages) researchgate.netnih.govcolumbia.edu.
Silicate Network Connectivity: ²⁹Si NMR spectra reveal distinct chemical shifts corresponding to different Qⁿ species (Q⁰ for isolated SiO₄ tetrahedra, Q¹ for Si(OSi)O₃, Q² for Si(OSi)₂O₂, Q³ for Si(OSi)₃O, and Q⁴ for Si(OSi)₄). The relative intensities of these signals indicate the distribution of these species and thus the extent of polymerization or condensation within the silicate framework researchgate.netnih.govcolumbia.edu. For instance, an increase in Q² and Q³ species signifies a higher degree of condensation researchgate.net.
Condensation Process: By monitoring ²⁹Si NMR spectra over time or under varying synthesis conditions, the kinetics of hydrolysis and condensation reactions can be studied. Changes in the relative intensities of Qⁿ species directly reflect the transformation of isolated silicate units into more condensed structures researchgate.netucsb.edu. The Si-O-Si bond angle also influences the ²⁹Si chemical shift, allowing for the investigation of structural distortions nih.gov.
⁵¹V NMR for Vanadium Coordination and Oxidation States
The ⁵¹V nucleus (spin I=7/2) is highly sensitive to its electronic environment, making ⁵¹V NMR an excellent probe for vanadium's oxidation state and coordination geometry within silicate materials researchgate.netmdpi.comresearchgate.net.
Oxidation States: ⁵¹V NMR spectra can readily distinguish between different vanadium oxidation states. Vanadium(V) (V⁵⁺) typically appears in a different chemical shift range compared to Vanadium(IV) (V⁴⁺) species researchgate.netresearchgate.netacs.org. For example, tetrahedral V⁵⁺ species in vanadosilicates often exhibit characteristic chemical shifts acs.org.
Coordination Environment: The chemical shift, quadrupolar coupling constant (Cq), and asymmetry parameter (η) in ⁵¹V NMR spectra are highly dependent on the coordination number and symmetry of the vanadium-oxygen environment. Tetrahedral coordination (e.g., VO₄) generally results in different spectral parameters compared to octahedral or square pyramidal coordination researchgate.netmdpi.comresearchgate.netacs.orgnih.gov. For instance, tetrahedral V⁵⁺ in vanadosilicates typically shows a more shielded resonance than V⁵⁺ in octahedral environments acs.org. The presence of vanadyl (VO²⁺) species, characteristic of V⁴⁺, also yields distinct spectral features acs.orgpsu.edu. Studies have shown that ⁵¹V NMR can differentiate between isolated tetrahedral V⁵⁺ ions and more polymerized or clustered vanadium species acs.orgsif.it.
Table 1: Typical ⁵¹V NMR Chemical Shifts and Interpretations
| Vanadium Species/Coordination | Typical Chemical Shift (ppm) | Notes |
| Tetrahedral V⁵⁺ | -500 to -700 | Common in vanadosilicates, isolated or framework-incorporated mdpi.comacs.org |
| Square Pyramidal V⁴⁺ (VO²⁺) | -400 to -500 | Often observed alongside V⁵⁺, e.g., in VMCM-41 acs.org |
| Octahedral V⁵⁺/V⁴⁺ | -400 to -600 | Can occur depending on hydration and support interaction researchgate.netacs.org |
Note: Chemical shifts are relative to external standards like Na₃VO₄ (aq.) and can vary significantly based on the specific chemical environment and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, provide valuable information about the chemical bonding, functional groups, and specific vibrational modes within vanadium silicates.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
FTIR spectroscopy probes the vibrational modes associated with the stretching and bending of chemical bonds. For vanadium silicates, FTIR is crucial for identifying the characteristic vibrations of the silicate framework and the vanadium-oxygen bonds.
Silicate Framework Vibrations: The Si-O-Si stretching and bending modes of the silicate network are typically observed in the fingerprint region of the FTIR spectrum, often between 400 cm⁻¹ and 1200 cm⁻¹. Bands around 1000-1100 cm⁻¹ are commonly assigned to Si-O-Si asymmetric stretching, while Si-O⁻ stretching (associated with non-bridging oxygens) can appear at slightly lower wavenumbers sif.itmdpi.com. Si-O-Si bending modes are usually found below 500 cm⁻¹ mdpi.com.
Vanadium-Oxygen Bonds: The presence of vanadium is indicated by characteristic V=O (vanadyl) stretching vibrations, which are typically strong and appear in the range of 900-1050 cm⁻¹ for V⁵⁺ species, and V-O-V or V-O-Si linkages which contribute to bands in the 600-850 cm⁻¹ region sif.itresearchgate.netchimicatechnoacta.runih.govrsc.org. The precise position of these bands can provide insights into the coordination state and local environment of vanadium sif.itresearchgate.netchimicatechnoacta.runih.govrsc.org. For example, V-O-Al interface modes have been observed around 910 cm⁻¹ in vanadia-alumina systems nih.gov. FTIR can also detect hydroxyl groups (Si-OH) and adsorbed water molecules, typically around 3400-3600 cm⁻¹ mdpi.com.
Table 2: Characteristic FTIR Bands in Vanadium Silicates
| Wavenumber (cm⁻¹) | Assignment | Notes |
| 3400–3600 | O-H stretching (hydroxyls, adsorbed water) | Indicates presence of hydroxyl groups or adsorbed water molecules mdpi.com |
| 1000–1100 | Si-O-Si asymmetric stretching | Characteristic of the silicate network sif.itmdpi.com |
| 900–1050 | V=O stretching | Strong band indicating vanadyl (V⁵⁺) species; position sensitive to coordination sif.itresearchgate.netnih.govrsc.org |
| 600–850 | V-O-V or V-O-Si stretching/bending | Indicates bridging vanadium-oxygen or vanadium-silicate linkages sif.itresearchgate.netchimicatechnoacta.runih.gov |
| 400–800 | Si-O-Si bending | Characteristic of the silicate framework mdpi.com |
Resonance Raman Spectroscopy for Vanadium-Oxygen Vibrations
Resonance Raman spectroscopy offers enhanced sensitivity to specific vibrational modes when the excitation wavelength is tuned to an electronic transition of the molecule or ion of interest. This technique is particularly useful for studying the V-O vibrations in vanadium silicates.
Selective Enhancement: By using excitation wavelengths that match the electronic absorption bands of vanadium species (e.g., charge transfer bands), Raman signals originating from vanadium-oxygen bonds can be selectively amplified, allowing for their clear identification even at low concentrations nih.gov.
Distinguishing V-O Environments: Different coordination states or polymerization of vanadium oxide species can lead to distinct Raman spectra. For instance, studies on supported vanadia have shown that UV Raman can be more sensitive to isolated and less polymerized VOx species, while visible Raman is more sensitive to highly polymerized species or crystalline V₂O₅ nih.gov. The specific V=O stretching frequency can shift based on the local environment, such as the degree of polymerization or interaction with the silicate support nih.gov. For example, an interfacial Si-O-V stretch has been assigned at 930 cm⁻¹ in vanadia-silica xerogels researchgate.net.
Theoretical and Computational Modeling of Vanadium Silicate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to vanadium silicate (B1173343) materials to predict their geometries, electronic properties, and catalytic behavior.
Prediction of Optimized Geometries and Electronic Structures
DFT calculations are instrumental in predicting the stable geometric arrangements of atoms in vanadium silicate systems. By minimizing the total energy of the system, researchers can determine the most favorable positions of vanadium, silicon, and oxygen atoms. This allows for the prediction of bond lengths, bond angles, and coordination numbers, which are crucial for understanding the material's structure. For instance, DFT has been used to determine that vanadium can substitute for aluminum in the octahedral sites of muscovite, a silicate mineral, due to lower deformation and substitution energy. semanticscholar.org
The electronic structure, which governs the material's chemical and physical properties, can also be elucidated through DFT. These calculations provide information on the distribution of electrons, the density of states (DOS), and the nature of chemical bonding. semanticscholar.orgnorthwestern.edu For example, in vanadium-doped muscovite, the introduction of vanadium can alter the electronic properties, which is critical for applications like vanadium extraction. semanticscholar.org Similarly, DFT studies on vanadium-substituted BEA zeolites have shown that the electronic properties, such as the nucleophilic character of certain sites, are highly dependent on the location and form of the vanadium species (e.g., V=O or V-OH). mdpi.com
DFT calculations have also been used to study the effects of doping on the electronic structure and phase stability of materials like vanadium dioxide (VO₂). These studies help in understanding how dopants can modulate properties like the metal-insulator transition temperature. rsc.org
Interactive Table: DFT-Calculated Properties of this compound Systems
| System | Property | Finding | Reference |
|---|---|---|---|
| V-doped Muscovite | Optimal V location | Vanadium preferentially substitutes for hexa-coordinated aluminum. | semanticscholar.org |
| V-doped Muscovite | Electronic Structure | Vanadium substitution alters the electronic properties. | semanticscholar.org |
| V-substituted BEA Zeolite | Electronic Properties | Nucleophilic character depends on the form and location of vanadium species. | mdpi.com |
| Doped Vanadium Dioxide | Phase Stability | Dopants can modulate the metal-insulator transition temperature. | rsc.org |
| V/hematite (B75146) (0001) surface | Electronic Properties | V donates electrons, partially reducing nearby Fe. The oxidation state depends on coverage and configuration. | northwestern.edu |
Elucidation of Active Sites and Reaction Mechanisms in Catalysis
Vanadium silicates are important catalysts in various industrial processes. DFT calculations are pivotal in identifying the active sites responsible for their catalytic activity and in mapping out the intricate reaction mechanisms. By modeling the interaction of reactant molecules with the catalyst surface, researchers can determine the most likely reaction pathways and the associated energy barriers.
For example, in the oxidative dehydrogenation of ethanol, DFT has been used to study the redox dynamics of active VOₓ sites. nih.gov In supported organovanadium catalysts, DFT combined with kinetic Monte Carlo simulations helps to understand the role of active site heterogeneity in catalytic performance. chemrxiv.org Studies on vanadium-substituted BEA zeolites have used DFT to compare the catalytic properties of vanadium centers in the zeolite with those on a V₂O₅ surface, revealing that the zeolite-incorporated centers can be more relevant for catalysis due to their higher nucleophilic character. mdpi.comresearchgate.net Furthermore, DFT has been employed to investigate the mechanism of methanol (B129727) oxidation to formaldehyde (B43269) on VSiBEA zeolites, identifying different active vanadium species. tue.nl
Interactive Table: DFT Insights into Catalysis by Vanadium Silicates
| Catalytic System | Reaction | Key Insight from DFT | Reference |
|---|---|---|---|
| VOₓ/TiO₂/SiO₂ | Oxidative Dehydrogenation of Ethanol | Elucidation of redox dynamics of active VOₓ sites. | nih.gov |
| Supported Organovanadium Catalyst | Styrene (B11656) Hydrogenation | Identification of the likely active site and reaction pathway. | chemrxiv.org |
| V-substituted BEA Zeolite | General Oxidation Reactions | Zeolite-incorporated vanadium centers show higher nucleophilicity. | mdpi.comresearchgate.net |
| VSiBEA Zeolite | Methanol Oxidation to Formaldehyde | Identification of non-hydroxylated and hydroxylated active vanadium species. | tue.nl |
| Ag-modified this compound | Elemental Mercury Adsorption | Ag₂ cluster identified as the most active site for Hg⁰ adsorption. | nih.gov |
Investigation of Adsorption Energies and Interaction Mechanisms
The adsorption of molecules onto the surface of vanadium silicates is a fundamental step in many of their applications, including catalysis and gas separation. DFT calculations can provide precise values for adsorption energies, which indicate the strength of the interaction between the adsorbate and the surface.
For instance, DFT has been used to study the adsorption of elemental mercury (Hg⁰) on silver-modified this compound, revealing a chemisorption mechanism with a significant adsorption energy on Ag₂ clusters. nih.gov In another study, the adsorption energies of lithium and sodium ions on vanadium disulfide were calculated to assess its potential for battery applications. journaljmsrr.com DFT has also been employed to investigate the adsorption of vanadium on hematite surfaces, showing that vanadium forms strong bonds with surface oxygen atoms and induces significant geometric changes. northwestern.edu The interaction between vanadium phthalocyanine (B1677752) and a gold surface has also been studied using DFT to understand the adsorption mechanism and its effect on the electronic and magnetic properties. arxiv.org
Molecular Dynamics (MD) Simulations for Structural Insights and Ion Transport Pathways
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure and dynamics of materials over time.
In the context of this compound glasses, MD simulations have been instrumental in understanding their short- and intermediate-range atomic structure. researchgate.net These simulations can track the positions and velocities of individual atoms, allowing for the calculation of structural properties like radial distribution functions, coordination numbers, and bond angle distributions. jst.go.jp For example, MD simulations have been used to study the structure of vanadium-containing silicate and borosilicate glasses, providing insights into how the glass network is affected by the presence of vanadium. unt.eduresearchgate.net
MD simulations are also particularly useful for investigating ion transport pathways, which is crucial for applications such as batteries and ion-exchange membranes. By simulating the movement of ions through the silicate framework, researchers can determine diffusion coefficients and identify the mechanisms of ion transport. vnu.edu.vnpsu.edu For instance, MD simulations have been used to study lithium diffusion in silica-doped nanocrystalline V₂O₅, showing that the presence of silica (B1680970) can retard lithium-ion diffusion. psu.edu
Force Field Development for this compound Systems
A critical component of classical MD simulations is the force field, which is a set of empirical potential energy functions that describe the interactions between atoms. The accuracy of MD simulations is highly dependent on the quality of the force field. Developing accurate force fields for complex systems like vanadium silicates is a challenging but essential task.
Force fields are typically developed by fitting the potential parameters to a large set of experimental data or, more commonly, to data from high-level quantum mechanical calculations, such as DFT. scm.com For vanadium-containing systems, specific parameters for V-O interactions have been developed and incorporated into existing force fields to accurately model this compound glasses. researchgate.net The development of reactive force fields, such as ReaxFF, allows for the simulation of chemical reactions, which is crucial for studying catalytic processes and material degradation. acs.orgquantumatk.com Machine learning techniques are also emerging as a powerful tool for developing highly accurate and transferable force fields for silicate glasses. arxiv.org The development of a new AMBER force field for a vanadium complex has been reported, which was validated against DFT calculations and experimental data. researchgate.net
Catalytic Transformations Mediated by Vanadium Silicates
Oxidation Reactions Catalyzed by Vanadium Silicate (B1173343) Materials
Vanadium silicate catalysts, including those with zeolite structures like ZSM-48, MCM-41, and SBA-15, as well as amorphous silica-supported vanadium oxides, are widely employed in selective oxidation reactions. The nature of the vanadium species (e.g., isolated monomeric, dimeric, or oligomeric species, and their oxidation states) and their dispersion on the silica (B1680970) support are critical factors influencing their catalytic performance.
Epoxidation of Olefins
This compound catalysts have shown promise in the epoxidation of olefins, a crucial process for producing valuable epoxide intermediates used in the synthesis of polymers, resins, and fine chemicals. For instance, hierarchical mesoporous this compound-1 zeolites have been utilized for the epoxidation of styrene (B11656) using tert-butyl hydroperoxide (TBHP) as the oxidant. Studies indicate that the vanadium content significantly influences catalytic activity and selectivity; a sample with lower vanadium content achieved 49% styrene conversion and 54% styrene oxide selectivity, while higher vanadium content led to increased conversion but altered product distribution rsc.org. Similarly, vanadium-modified zeolites, such as hierarchical FAU zeolites containing vanadium, have demonstrated activity in the epoxidation of cyclohexene, with vanadium catalysts exhibiting slightly better activity compared to tantalum-modified counterparts nih.gov. Vanadium-containing polyphosphomolybdates supported on ionic liquid-modified MCM-41 have also been successfully applied for the efficient epoxidation of various olefins in the presence of TBHP researchgate.net.
Table 1: Epoxidation of Olefins Catalyzed by Vanadium Silicates
| Substrate | Oxidant | Catalyst Type | Conversion (%) | Selectivity (%) | Reference |
| Styrene | TBHP | Hierarchical V-silicalite-1 (low V content) | 49 | 54 (styrene oxide) | rsc.org |
| Cyclohexene | H₂O₂ / TBHP | Hierarchical FAU zeolite with Vanadium | Varies | Varies | nih.gov |
| Various Olefins | TBHP | V-polyoxometalate on MCM-41-Im | High | High | researchgate.net |
Oxidative Dehydrogenation Processes
Oxidative dehydrogenation (ODH) of light alkanes, such as propane (B168953) and n-butane, to produce valuable olefins (e.g., propene, butenes) is a significant industrial application for vanadium-based catalysts. This compound materials have been investigated for these reactions. For the ODH of n-butane, sol-gel synthesized V-SiO₂ catalysts calcined at 500°C showed high activity, with performance correlating to the material's Brønsted acidity conicet.gov.ar. Vanadium oxide catalysts supported on TiO₂-SiO₂ prepared via grafting have demonstrated good performance in the ODH of propane, with selectivities towards propene being higher when the vanadium active phase is well-dispersed, typically achieved at V₂O₅ loadings below 10% by weight researchgate.net. Studies on vanadium-containing silica catalysts for propane ODH indicate that conversion generally increases with temperature, vanadium loading, and reducibility researchgate.net. Theoretical studies suggest that monomeric and dimeric vanadium oxide species on silica are active in the ODH of propane, with V⁵⁺/V⁴⁺ redox cycles playing a crucial role acs.org. Vanadium silicates with MEL topology (e.g., VS-2) have also been employed for the selective oxidation of n-alkanes and cyclohexane, showing good activity and selectivity iitm.ac.in.
Table 2: Oxidative Dehydrogenation (ODH) Reactions Catalyzed by Vanadium Silicates
| Substrate | Product | Catalyst Type | Conditions | Selectivity (%) | Reference |
| n-Butane | Butenes | V-SiO₂ (sol-gel, calcined at 500°C) | 500°C | Varies | conicet.gov.ar |
| Propane | Propene | V₂O₅/TiO₂/SiO₂ (grafted, <10% V₂O₅) | 400-600°C | Good | researchgate.net |
| Propane | Propene | Vanadium-containing silica catalysts | Varies (temp, V loading, reducibility) | Varies | researchgate.net |
| n-Hexane | Alcohols/Aldehydes | Vanadosilicate molecular sieves (V-MCM-41) | TBHP oxidant | 27.2% (terminal C-H) | acs.org |
Selective Oxidation of Organic Substrates (e.g., Alkanes, Alcohols, Amines)
Vanadium silicates are effective catalysts for the selective oxidation of a broad range of organic substrates. They are utilized in the partial oxidation of alkanes, alcohols, and aromatics conicet.gov.arresearchgate.net. For instance, V-NCL-1, a novel this compound molecular sieve, has shown catalytic activity in the oxidation of n-octane, cyclohexane, toluene, trimethylbenzenes, and naphthalene (B1677914) iitm.ac.in. Vanadium-containing solid core mesoporous shell silica catalysts have been developed for the vapor-phase oxidation of diphenylmethane (B89790) to benzophenone, with a Si/V ratio of 100 exhibiting maximum efficiency benthamopenarchives.com. Vanadium pentoxide (V₂O₅) itself, or supported on silica, can catalyze the oxidation of alcohols to aldehydes and ketones using atmospheric oxygen with high yields researchgate.net. The broad applicability of vanadium in catalysis includes the oxidation of alkanes, alkenes, arenes, alcohols, aldehydes, and ketones acs.org. Vanadosilicate molecular sieves, such as V-MCM-41, have demonstrated chemoselective oxidation of n-hexane, achieving high selectivity for the oxidation of the terminal methyl group via a homolytic O-O bond cleavage mechanism acs.org. Vanadium phosphates (VPO) are also noted for their role in the selective oxidation of methanol (B129727) to formaldehyde (B43269) and benzyl (B1604629) alcohol to benzaldehyde (B42025) scielo.brscielo.br. Furthermore, vanadium catalysts are involved in amination reactions rsc.org and ammoximation of aromatics and alkyl aromatics scielo.brscielo.br.
Table 3: Selective Oxidation of Organic Substrates Catalyzed by Vanadium Silicates
| Substrate | Product(s) | Catalyst Type | Oxidant / Conditions | Yield / Selectivity | Reference |
| n-Octane, Cyclohexane, Toluene, etc. | Various oxidized products | V-NCL-1 (this compound molecular sieve) | Various oxidation reactions | Active | iitm.ac.in |
| Diphenylmethane | Benzophenone | V-containing solid core mesoporous shell silica (Si/V=100) | Vapor phase oxidation | Max. efficiency | benthamopenarchives.com |
| Alcohols | Aldehydes and Ketones | V₂O₅ (supported or unsupported) | Atmospheric oxygen, toluene, ~100°C | High yields | researchgate.net |
| n-Hexane | n-Hexanol, n-hexanal, n-hexanoic acid | V-MCM-41 (vanadosilicate molecular sieve) | TBHP, homolytic O-O cleavage | 27.2% (terminal C-H) | acs.org |
| Methanol | Formaldehyde | Vanadium phosphates (VPO) | Selective oxidation | Active | scielo.brscielo.br |
| Benzyl Alcohol | Benzaldehyde | Vanadium phosphates (VPO) | Selective oxidation | Active | scielo.brscielo.br |
N-Oxidation Reactions
While the term "N-oxidation" is not explicitly used in the retrieved literature for vanadium silicates, related reactions involving nitrogen-containing compounds are catalyzed by vanadium species. For example, vanadium phosphates (VPO) and other vanadium compounds are active in the ammoximation of aromatics and alkyl aromatics scielo.brscielo.br. Vanadium-catalyzed oxidative amination reactions have also been reported acs.orgrsc.org. These processes involve the transformation of nitrogen-containing organic substrates, indicating the versatility of vanadium catalysts in nitrogen chemistry.
Photocatalytic Activity of Vanadium Silicates
Vanadium-modified materials, including certain vanadium silicates or composites containing vanadium species, are being explored for their photocatalytic properties, particularly for the degradation of organic pollutants under visible light.
Degradation of Organic Pollutants under Visible Light
Vanadium species incorporated into various matrices, such as TiO₂ or other composite structures, can impart visible-light responsiveness, enabling the photocatalytic degradation of environmental pollutants rsc.orgresearchgate.netmetu.edu.tr. For instance, TiO₂-V₂O₅ photocatalysts have shown activity in the degradation of Methylene Blue (MB) and Malachite Green (MG) under UV-Visible irradiation, with a TiO₂:V₂O₅ ratio of 10:1 demonstrating optimal photocatalytic performance researchgate.net. Bismuth vanadium-based oxyselenides (Bi₂VO₂Se) have been synthesized and tested for the degradation of Congo Red (CR) and Methylene Blue (MB) dyes under direct sunlight, achieving a high degradation efficiency of 92.7% for CR dye within 50 minutes tandfonline.com. Vanadium-modified titanium oxide has also been investigated for the degradation of high-density polyethylene (B3416737) (HDPE) microplastics under visible light, resulting in a significant reduction in plastic mass water-ca.org. These findings highlight the potential of vanadium-containing materials as visible-light photocatalysts for environmental remediation.
Table 4: Photocatalytic Degradation of Organic Pollutants by Vanadium-Containing Materials
| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Malachite Green (MG) | ZnVFeO₄ (Fe-based tri-composite) | Visible Light | 90.1 | N/A | d-nb.info |
| Congo Red (CR) | Bi₂VO₂Se (Bismuth vanadium oxyselenide) | Direct Sunlight | 92.7 | 50 | tandfonline.com |
| HDPE Microplastics | V-TiO₂ (Vanadium-doped Titanium Oxide) | Visible Light | 5.7% mass reduction | 350 hours | water-ca.org |
| Methylene Blue (MB) | TiO₂-V₂O₅ | UV-Visible | Up to 96% | Reduced | researchgate.net |
Decomposition of Nitrogen Oxides (NOx)
While specific quantitative data for "this compound" catalysts in NOx reduction are less prevalent in the reviewed literature compared to vanadium oxides on titania, the general principles of VOx catalysis apply. For instance, vanadosilicates synthesized via direct hydrothermal methods, leading to vanadium incorporated within the silica framework, are expected to exhibit well-dispersed, isolated vanadium species. These isolated species are known to be active in redox cycles essential for NOx reduction, though their activity might be lower than aggregated species, they often offer higher selectivity and stability doi.orgresearchgate.netrsc.orgrsc.org. The silicate support's pore structure and surface chemistry play a vital role in facilitating the diffusion of reactants (NOx, NH3) to the active vanadium sites and the removal of products.
Mechanistic Studies of this compound Catalysis
The catalytic mechanisms of vanadium silicates are intricate, involving the interplay of vanadium's redox states, coordination environments, and its integration within or onto the silicate support.
Role of Vanadium Oxidation States and Coordination Environments
Vanadium can exist in multiple oxidation states, primarily V5+ and V4+, within silicate matrices, each exhibiting distinct coordination geometries and catalytic properties frontiersin.orgfrontiersin.orgconicet.gov.ar.
V5+ Species: Often found in tetrahedral coordination ( frontiersin.orgV5+), frequently associated with vanadyl (V=O) groups, these species are generally considered active in oxidation reactions. In silicate frameworks, isolated V5+ species in tetrahedral coordination are common, contributing to catalytic activity and selectivity doi.orgresearchgate.net.
V4+ Species: Vanadium in the +4 oxidation state can exist in tetrahedral, square pyramidal ( nih.govV4+), or octahedral coordination. V4+ species are often formed during the catalytic cycle through the reduction of V5+ and are crucial for the redox mechanism in NOx reduction. The presence of V4+ is linked to enhanced catalytic activity in many oxidation and reduction processes nih.govresearchgate.netmdpi.com.
The specific coordination environment and oxidation state are highly dependent on the synthesis method and post-treatment conditions. For example, vanadosilicates synthesized by direct hydrothermal methods often yield isolated, framework-incorporated V5+ species in tetrahedral coordination, while post-synthesis grafting or impregnation can lead to surface VOx species, which may exhibit different coordination and aggregation states doi.orgresearchgate.netrsc.org.
Influence of Framework Incorporation vs. Surface Species
The manner in which vanadium is integrated into or onto the silica support significantly impacts its catalytic performance and stability.
Framework Incorporation: When vanadium is incorporated into the silicate framework (e.g., within the walls of mesoporous silicas like MCM-41 or SBA-15), it often exists as isolated, monomeric species, typically in tetrahedral coordination doi.orgresearchgate.netrsc.org. This high dispersion and strong anchoring within the framework generally lead to enhanced thermal stability and resistance to aggregation or leaching. These isolated species can be highly selective, particularly in oxidation reactions, and their accessibility to reactants is often high researchgate.netrsc.org.
Surface Species: Vanadium species supported on the surface of silica, often prepared by impregnation or grafting methods, can exist as polymeric VOx clusters or bulk V2O5 phases, especially at higher loadings doi.orgrsc.orgsci-hub.se. While these more aggregated species can sometimes exhibit higher intrinsic activity due to synergistic effects between adjacent VOx sites (the "coupling effect"), they are also more prone to deactivation via aggregation, sintering, or leaching under reaction conditions sci-hub.seacs.orgacs.org.
For NOx reduction, the balance between isolated and polymeric vanadium species is critical. Isolated V5+ species may offer high selectivity, while the presence of V4+ and potentially more ordered VOx species can enhance the redox cycle efficiency mdpi.commdpi.com.
Reaction Intermediates and Transition States
In the context of NH3-SCR over vanadium-based catalysts, including vanadium silicates, the mechanism typically involves a redox cycle between V5+ and V4+ states and the participation of acid sites on the catalyst surface mdpi.commdpi.comnih.govacs.org.
A generalized mechanism, often described by the Eley-Rideal (E-R) or Langmuir-Hinshelwood (L-H) pathways, involves:
Ammonia (B1221849) Adsorption: NH3 adsorbs onto acid sites (Lewis or Brønsted) on the catalyst surface, forming adsorbed NH3 or NH4+ species nih.govacs.org.
NO Oxidation/Adsorption: NOx (primarily NO) is adsorbed and/or oxidized. In the presence of oxygen, NO can be oxidized to NO2.
Intermediate Formation: Adsorbed NH3 reacts with adsorbed NO or NO2 to form key intermediates such as NH2NO or nitrates mdpi.comnih.govacs.org.
Redox Cycling: Vanadium species facilitate the redox cycle. V5+ is reduced by NH3 to V4+, and subsequently reoxidized by oxygen or NO/NO2 to complete the cycle nih.govmdpi.com. The formation of V4+ is often kinetically coupled to the production of desired products like acetaldehyde (B116499) in oxidation reactions nih.gov.
Product Formation: These intermediates decompose to form N2 and H2O. The rate-determining step can vary, often involving the desorption of water or the activation/dehydrogenation of ammonia mdpi.comacs.org.
Regeneration and Stability of this compound Catalysts
The long-term performance of this compound catalysts is governed by their stability under reaction conditions and their amenability to regeneration.
Deactivation: this compound catalysts can deactivate due to several factors, including:
Aggregation/Sintering: Vanadium species, especially on the surface, can aggregate at higher temperatures, reducing the number of accessible active sites sci-hub.seacs.org.
Poisoning: Impurities in the feed, such as sulfur compounds (SOx) or alkali metals, can strongly adsorb onto active sites, blocking them and reducing catalytic activity acs.orgnih.gov.
Fouling: Deposition of carbonaceous species (coke) can occur, particularly in hydrocarbon oxidation reactions, blocking pores and active sites rsc.org.
Leaching: In some cases, particularly with surface-supported vanadium oxides, leaching of active vanadium species into the reaction medium can occur acs.org.
Regeneration: Regeneration is often necessary to restore the activity of deactivated catalysts. Common regeneration methods for vanadium-based catalysts include:
Oxidative Regeneration: Treatment with an oxygen-containing stream at elevated temperatures (e.g., calcination in air) is a primary method to re-oxidize reduced vanadium species and burn off carbon deposits sci-hub.sescispace.comgoogle.com.
Washing/Extraction: For certain types of deactivation (e.g., salt deposition), washing or extraction might be employed.
Stability: Vanadium species incorporated within the silicate framework generally exhibit better thermal stability and resistance to aggregation compared to surface-supported species doi.orgresearchgate.netrsc.orgsci-hub.se. For instance, mesoporous silica nanospheres (MSNS) with dispersed vanadium have shown stable performance over multiple reaction-regeneration cycles, with the silica framework and vanadium oxide species being well preserved sci-hub.se. However, high vanadium loadings can sometimes compromise thermal stability acs.org. The resistance to poisoning by SO2 and H2O is a critical factor for practical applications, and the nature of the silicate support and the dispersion of vanadium play a role in this resistance nih.govmdpi.com.
Sorption Phenomena and Mechanisms on Vanadium Silicate Materials
Adsorption of Metal Ions and Oxyanions
The surface of vanadium silicate (B1173343) materials possesses active sites that can bind with metal ions and oxyanions through various adsorption mechanisms. This activity is highly dependent on the specific material synthesis, surface modification, and the chemistry of the aqueous environment.
Vanadium Adsorption Mechanisms on Silica (B1680970) and Modified Silicates
The adsorption of vanadium species, primarily vanadates, onto silica and functionalized silica surfaces is a complex process governed by solution pH, vanadium concentration, and the nature of the adsorbent surface. The pH of the solution is a critical factor as it dictates both the surface charge of the silica and the speciation of aqueous vanadium (V). In acidic conditions (pH < 3), vanadium primarily exists as the cationic species VO₂⁺. As the pH increases into the range of 3.0 to 5.0, various anionic vanadate (B1173111) species and polyvanadates become dominant, which is the optimal range for maximum adsorption on unmodified silica.
The mechanism involves the interaction between vanadate anions and the silica surface. On unmodified silica, maximum recovery of V(V) is often achieved around pH 4. At this pH, an electroneutral complex can form between the vanadium species and the silica surface, facilitating the sorption process as anions migrate to the surface and exchange with surface hydroxyl groups. At a neutral pH of 7, the silica surface begins to acquire a negative charge, leading to electrostatic repulsion of the anionic vanadium species and a decrease in adsorption.
Modification of the silica surface with organic functional groups, such as hydrazides or aminopropyl groups, can significantly enhance the sorption capacity and alter the mechanism. These modifications can shift the optimal adsorption to a more acidic range (pH 2.0–3.0). In these cases, the functional groups can form stable complexes with vanadium species like the decavanadate (B1236424) polyanion (HV₁₀O₂₈⁵⁻). Spectroscopic studies on dehydrated V₂O₅/SiO₂ systems reveal that the surface species are highly dispersed, often as isolated, three-legged (SiO)₃V=O units anchored to the silica framework. This indicates that the adsorption process can involve the formation of direct chemical bonds with the silica support.
Heavy Metal Capture and Remediation (e.g., Mercury)
Vanadium silicate materials have demonstrated efficacy in the capture of specific heavy metals, most notably elemental mercury (Hg⁰) from flue gas streams. Materials such as vanadia-doped silica (SiO₂-V₂O₅) and titania-vanadia-silica composites (SiO₂-TiO₂-V₂O₅) function as catalysts for the oxidation of volatile Hg⁰ to its oxidized form (Hg²⁺), which is more readily captured by wet scrubbers. The active sites for this process are associated with V₂O₅, where V-O-Si and V-O-Ti bonds are believed to play a role in the catalytic cycle. Research indicates that the Hg⁰ oxidation follows an Eley-Rideal mechanism, where gaseous Hg⁰ reacts with species like HCl that are pre-adsorbed onto the V₂O₅ active sites.
Further enhancement of mercury capture has been achieved using silver-modified this compound (EVS-Ag). Density functional theory (DFT) studies show that Hg⁰ adsorption on unmodified this compound is a weak physisorption process. However, the introduction of silver (Ag) creates highly active sites. Ag₂ clusters on the EVS surface are identified as the most active sites for Hg⁰ capture, transforming the mechanism to a much stronger chemisorption process. This is attributed to orbital hybridization and electron sharing between the silver clusters and mercury atoms. The presence of O₂ in the flue gas can further promote this process, leading to the formation of stable HgO species on the sorbent surface.
Table 1: Adsorption Characteristics for Mercury on this compound Materials This table is interactive. You can sort and filter the data.
| Material | Target Pollutant | Mechanism | Key Findings |
|---|---|---|---|
| SiO₂-V₂O₅ | Elemental Mercury (Hg⁰) | Catalytic Oxidation | Optimal V₂O₅ loading is 5-8%; follows an Eley-Rideal mechanism. |
Ion Exchange Properties of Open-Framework Vanadium Silicates
A distinct class of this compound materials, known as open-framework vanadosilicates (designated VSH-n), possesses microporous structures with significant ion-exchange capabilities. These materials are synthesized hydrothermally and feature frameworks built from silicate sheets or chains cross-linked by vanadium oxide polyhedra (typically VO₅ square pyramids). This construction creates channels and cavities of molecular dimensions, with free diameters reported up to 6.5 Å. nih.govacs.org
The negative charge of the [(VO)ₛ(Si₂O₅)ₚ(SiO₂)q]ʳ⁻ framework is balanced by extra-framework cations such as Na⁺, K⁺, Rb⁺, or Cs⁺, which reside within the channels. nih.govacs.org These cations are mobile and can be exchanged with other cations from an aqueous solution. The cation exchange capacity (CEC) is an intrinsic property of these materials, determined by the degree of substitution within the framework, analogous to zeolites.
Studies on specific materials like VSH-16Na have demonstrated this property explicitly. The sodium ions within the framework can be exchanged with lithium ions (Li⁺) by stirring the material in a Li⁺-containing solution. researchgate.net This exchange can be incomplete and may be accompanied by changes in the framework structure and hydration state to accommodate the new cation. researchgate.net The ion-exchange properties of these open-framework vanadium silicates suggest their potential for applications in selective separations and as hosts for catalytically active metal ions. nih.govacs.org
Theoretical Modeling of Sorption Isotherms and Kinetics
To quantify and understand the adsorption processes of vanadium on silicate materials, experimental data are frequently analyzed using theoretical sorption models. These models describe the equilibrium state (isotherms) and the rate of uptake (kinetics) of the adsorbate.
Sorption Isotherms: Adsorption isotherms describe the relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at a constant temperature. The two most commonly applied models for vanadium sorption on silica are the Langmuir and Freundlich isotherms.
Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often found to provide a good fit for vanadium adsorption on both unmodified and modified silica, suggesting that a monomolecular layer of vanadium species forms on the surface. mdpi.comresearchgate.net
Freundlich Model: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. In some cases, particularly with complex materials, this model may better represent the experimental data.
The choice between models is typically based on the correlation coefficient (R²) of the linearized plots, with a value closer to 1.0 indicating a better fit.
Sorption Kinetics: Kinetic models are used to determine the rate-controlling step of the adsorption process. For vanadium sorption on silica and its modified forms, the pseudo-second-order model is consistently reported to provide the best description of the experimental data. mdpi.comacs.orgnih.gov
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. The successful application of this model implies that the adsorption rate is dependent on the concentration of active sites on the sorbent surface and not just the concentration of vanadium in the solution. mdpi.com This aligns with the mechanistic understanding that surface modification, which increases the number of active complexation sites, significantly accelerates the sorption process. mdpi.com
Table 2: Common Theoretical Models for Vanadium Sorption on Silicates This table is interactive. You can sort and filter the data.
| Model Type | Model Name | Key Assumption | Typical Applicability for V on Silica |
|---|---|---|---|
| Isotherm | Langmuir | Monolayer adsorption on a homogeneous surface. | Often provides a good fit, indicating monomolecular layer formation. mdpi.comresearchgate.net |
| Isotherm | Freundlich | Multilayer adsorption on a heterogeneous surface. | Can be applicable, especially for non-ideal systems. |
Environmental Remediation and Resource Recovery Applications
Vanadium Extraction from Industrial Wastes and Low-Grade Ores
Vanadium is often found embedded within silicate (B1173343) structures in industrial wastes such as fly ash and slags, as well as in low-grade ores where it substitutes for iron in ferromagnesium silicates mdpi.comuky.edugoogle.compyrometallurgy.co.zabritannica.com. Efficient recovery of vanadium from these sources is vital for resource conservation and waste valorization.
Several metallurgical and chemical methods are employed for vanadium extraction from these silicate-rich materials. Roasting processes, often involving sodium salts like sodium carbonate or sodium chloride at temperatures around 850°C, convert vanadium oxides into water-soluble sodium metavanadate, facilitating its subsequent leaching britannica.com. Roasting fly ash with ammonium (B1175870) sulfate (B86663) has also been shown to yield over 75% vanadium recovery uky.edu. In the treatment of fly ash with caustic soda, the addition of calcium oxide can aid in precipitating silica (B1680970), thereby improving vanadium solubilization google.com. A carbonation process applied to high phosphorus vanadium residue (HPVR), involving reaction with sodium carbonate at 850°C followed by leaching, achieved up to 83.82% vanadium leaching efficiency under optimized parameters mdpi.com. Smelting fly ash in a DC arc furnace, utilizing aluminum as a reducing agent, has demonstrated vanadium recovery rates exceeding 89% pyrometallurgy.co.za. Furthermore, bioleaching, using microorganisms such as Bacillus mucilaginosus, is being investigated for vanadium extraction from silicate-based stone coal vanadium ores ustb.edu.cn.
Table 1: Vanadium Extraction from Silicate-Rich Wastes and Ores
| Waste/Ore Type | Extraction Method | Key Reagents/Conditions | Vanadium Recovery/Efficiency | Citation(s) |
| Fly Ash (petroleum) | Roasting with NaOH + CaO | NaOH, CaO (6-40% of silica) | Solubilizes vanadium | google.com |
| High Phosphorus Vanadium Residue (HPVR) | Carbonation & Leaching | Na₂CO₃, 850°C, 120 min, L/S=3, 60 min leaching | 83.82% leaching efficiency | mdpi.com |
| Fly Ash (general) | Roasting with Na₂CO₃ | Na₂CO₃, 850°C | Converts oxides to sodium metavanadate, leached in hot water | britannica.com |
| Fly Ash (petroleum) | Smelting in DC Arc Furnace | Aluminum as reducing agent | >89% recovery | pyrometallurgy.co.za |
| Fly Ash (general) | Roasting with (NH₄)₂SO₄ | (NH₄)₂SO₄, roasting | >75% recovery | uky.edu |
| Stone Coal Vanadium Ore | Bioleaching | Bacillus mucilaginosus, 10 g/L solid:liquid, 30°C | Effective leaching | ustb.edu.cn |
Remediation of Vanadium-Contaminated Soils and Waters
Vanadium contamination in soil and water poses environmental and health risks. Silicate-based materials, including silica gel, modified silica, zeolites (aluminosilicates), and clay minerals, are effective adsorbents for immobilizing vanadium species from aqueous solutions and contaminated matrices jst.go.jpnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net.
Silica gel and its modified forms demonstrate significant adsorption capacities for vanadium. Functionalized silica, such as TCPP-modified silica gel, has shown recovery rates exceeding 94% jst.go.jp. Silica sorbents modified with hydrazide or dimethylhydrazide groups exhibit enhanced vanadium extraction, with capacities reaching approximately 31.07 mg/g (0.61 mmol/g) at optimal pH conditions mdpi.comresearchgate.net. Xerogels derived from silica and iron oxide matrices have also shown promising adsorption capacities, up to 58.8 mg V/g nih.govnih.govmdpi.com. Advanced materials like Quaternary Ammonium Salt-functionalized Silica (QAS-SiO₂) have achieved superior performance, with a maximum adsorption capacity of 39.16 mg/g and an adsorption rate of 99.40% nih.gov. Unmodified amorphous silica generally exhibits lower capacities, around 9.68 mg/g (0.19 mmol/g) at pH 5.7 mdpi.comresearchgate.netresearchgate.net.
Zeolites, which are aluminosilicate (B74896) minerals, are also effective in vanadium removal. Magnetic zeolite-polypyrrole composites have demonstrated up to 75% removal efficiency with a maximum adsorption capacity of 57.803 mg/g ijesd.org. Other zeolite-based composites have shown high removal effectiveness, with adsorption kinetics fitting pseudo-second-order models and isotherm data aligning with Langmuir or Freundlich models researchgate.net. Clay minerals, such as kaolinite (B1170537) and montmorillonite, contribute to vanadium retention through surface complexation and electrostatic interactions, exhibiting maximum adsorption capacities of approximately 0.78 mg/g and 0.98 mg/g, respectively, particularly within pH ranges of 4-10 researchgate.netgoldschmidtabstracts.info.
Table 2: Silicate-Based Adsorbents for Vanadium Removal
| Adsorbent Material | Key Features/Modification | Max Adsorption Capacity (mg/g) | Optimal pH | Removal Efficiency (%) | Citation(s) |
| TCPP-modified Silica Gel | Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Not specified | Not specified | >94% | jst.go.jp |
| Magnetic Zeolite-Polypyrrole Composite | Natural zeolite + polypyrrole | 57.803 | ~5 | 75 | ijesd.org |
| Modified Silica (HDs/DMHDs) | Hydrazides/Dimethylhydrazides | ~31.07 (0.61 mmol/g) | ~3.36 | Not specified | mdpi.comresearchgate.net |
| SiO₂FeₓOᵧ Xerogel | Silica and iron oxide matrix | 58.8 | 2 | Not specified | nih.govnih.govmdpi.com |
| SiO₂@DMOA (QAS-SiO₂) | Quaternary ammonium salt-functionalized | 39.16 | 3.3 | 99.40% | nih.gov |
| Unmodified Silica | Amorphous SiO₂ | ~9.68 (0.19 mmol/g) | 4-9 | Low | mdpi.comresearchgate.netresearchgate.net |
| Kaolinite | Clay mineral | 0.78 | 4-10 | Not specified | researchgate.net |
| Montmorillonite | Clay mineral | 0.98 | 4-10 | Not specified | researchgate.net |
Note: Adsorption capacities for modified silica were converted from mmol/g to mg/g using the molar mass of Vanadium (V) as approximately 50.94 g/mol .
Bioremediation offers an environmentally sound method for managing vanadium-contaminated sites. Microbial communities, including species from the Bacillus and Thauera genera, can effectively reduce highly toxic and mobile pentavalent vanadium (V⁵⁺) to the less toxic and more immobile tetravalent vanadium (V⁴⁺) frontiersin.orgnih.gov. This biological transformation is crucial for immobilizing vanadium in soils and aquatic environments. Additionally, bioleaching processes utilizing microorganisms like Bacillus mucilaginosus are being explored for vanadium recovery from silicate-based ores ustb.edu.cn. Chelating agents and specialized microbial consortia can also facilitate vanadium mobilization for subsequent extraction or stabilization nih.gov.
Mitigation of Vanadium Emissions from Combustion Systems
Vanadium present in fuels, particularly in heavy oils, can contribute to emissions and operational challenges in combustion systems, including catalyst poisoning and equipment corrosion engineeringresearch.org. While silicate-based materials are widely utilized in catalytic converters and filters for emission control, direct applications of specific vanadium silicate compounds for mitigating vanadium emissions from combustion systems are not extensively detailed in the reviewed literature. Research in this area would likely focus on the catalytic properties of vanadium compounds supported on silicate structures or the use of silicate materials for capturing vanadium-containing aerosols.
Role of Vanadium Silicates in Carbon Dioxide Capture (indirectly via silicate minerals)
Silicate minerals are fundamental to carbon dioxide (CO₂) capture technologies, primarily through mineral carbonation and enhanced weathering processes acs.orgipcc.chstanford.educarbonherald.com. Mineral carbonation involves the reaction of CO₂ with silicate minerals containing alkaline earth metals, forming stable carbonate minerals that sequester atmospheric carbon acs.orgipcc.ch. This approach can utilize naturally occurring silicate minerals or industrial alkaline wastes rich in silicates chalmers.sehiltcrc.com.au. Enhanced weathering techniques accelerate this natural process by increasing the reactivity of silicate minerals, with potential CO₂ capture capacities estimated between 190-332 Mt C per year from waste minerals alone acs.orgstanford.educarbonherald.com. Importantly, some industrial processes that integrate CO₂ capture with mineral carbonation also provide opportunities for recovering valuable metals, including vanadium, from the same alkaline waste feedstocks hiltcrc.com.au. For example, the carbonation of steelmaking slags, a process aimed at CO₂ sequestration, also involves the leaching of elements like vanadium, which can then be recovered researchgate.netaalto.fi.
Table 3: Silicate Minerals and CO₂ Capture Potential
| Silicate Mineral Type | Application in CO₂ Capture | CO₂ Capture Potential | Notes | Citation(s) |
| Various Silicate Minerals | Mineral Carbonation, Enhanced Weathering | 190-332 Mt C a⁻¹ (waste minerals) | React with CO₂ to form carbonates | acs.org |
| Magnesium Silicates (Olivine, Serpentine) | Mineral Carbonation | Abundant global resources | Serpentine: ~2.18 tons/ton CO₂ | chalmers.se |
| Calcium Silicates | Enhanced Weathering, Mineral Carbonation | - | Activated via heating for faster reaction | stanford.educarbonherald.com |
| Alkaline Wastes (containing silicates) | Mineral Carbonation, Metal Recovery | - | Waste re-valorisation, potential for co-recovery of vanadium | hiltcrc.com.au |
Compound List:
Vanadium
Silicates (general)
Silica Gel
Zeolites
Clay Minerals (Kaolinite, Montmorillonite)
Sodium Metavanadate
Sodium Hexavanadate
Vanadium Pentoxide (V₂O₅)
Vanadate (B1173111) Anions (e.g., VO₃⁻, H₂VO₄⁻, HVO₄²⁻)
Vanadyl (V⁴⁺)
Vanadium (V⁵⁺)
Amorphous Silica
Modified Silica (e.g., with hydrazides, dimethylhydrazides)
SiO₂FeₓOᵧ Xerogel
Quaternary Ammonium Salt-Functionalized Silica (QAS-SiO₂)
Calcium Silicate
Magnesium Silicate
Serpentine
Olivine
Roscoelite
Cavansite
Advanced Material Design and Functionalization of Vanadium Silicates
Design Principles for Open-Framework and Zeotype Vanadium Silicates
The design of open-framework and zeotype vanadium silicates is a sophisticated process guided by principles of crystal engineering, aiming to create porous materials with potential applications in catalysis and molecular separation. A significant family of these materials is the Vanadium Silicate (B1173343) Houston (VSH-n) series, synthesized under mild hydrothermal conditions. nih.govuh.edu The fundamental principle involves the cross-linking of single silicate sheets with vanadium-centered polyhedra, typically square pyramidal V(IV)O₅ units or octahedral V(III)O₆ units, to form three-dimensional structures. nih.govuh.edu
The general formula for many of these compounds is Aᵣ[(VO)ₛ(Si₂O₅)ₚ(SiO₂)ₑ]·tH₂O, where 'A' represents non-framework alkali metal cations such as Na, K, Rb, or Cs. nih.govacs.org These cations, along with water molecules, occupy the channels and cavities within the framework, playing a crucial role as structure-directing agents (SDAs) during synthesis. nih.govresearchgate.net The choice of the alkali cation can determine which of the ten distinct framework types is formed. nih.gov
Key design strategies include:
Hydrothermal Synthesis: This is the primary method, similar to zeolite synthesis, where reactants are heated in an aqueous solution within a sealed autoclave. uh.edu
Control of Cation Template: The specific alkali metal cation (or a combination) directs the assembly of the silicate and vanadate (B1173111) precursors into a particular framework topology. nih.govuh.edu
Mixed Polyhedral Frameworks: The structures are not based purely on tetrahedra like traditional zeolites, but incorporate square pyramidal or octahedral vanadium coordination, which introduces unique electronic and catalytic properties. uh.edugeologyscience.ru
These vanadosilicates exhibit notable thermal stability and ion-exchange capabilities, with channel diameters reaching up to 6.5 Å, making them promising as novel molecular sieves. nih.govacs.org
Table 1: Examples of Open-Framework Vanadium Silicates (VSH-n Series)
| Compound Name | Formula | Framework Characteristics |
|---|---|---|
| VSH-1 | K₂(VO)(Si₄O₁₀)·H₂O | Silicate layers cross-linked by VO₅ square pyramids. researchgate.net |
| VSH-2 | Cs₂(VO)(Si₆O₁₄)·3H₂O | Silicate layers cross-linked by VO₅ square pyramids. researchgate.net |
| VSH-16Na | Na₃V(Si₄O₁₁)·H₂O | Unbranched silicate double chains connected by isolated VO₆ octahedra, forming 8-ring channels. uh.edu |
Incorporation of Vanadium into Mesoporous Silicate Frameworks (e.g., MCM-41, SBA-15)
The incorporation of vanadium into pre-existing or simultaneously forming mesoporous silica (B1680970) frameworks like MCM-41 and SBA-15 is a key strategy for creating high-surface-area catalysts. The goal is to disperse vanadium species atomically within the silica matrix or on its surface.
Vanadium in MCM-41 (V-MCM-41): Vanadium can be introduced into the MCM-41 structure through direct hydrothermal synthesis or post-synthesis methods like impregnation. cjcatal.comdoi.org In direct synthesis, a vanadium source is added to the synthesis gel containing a silica source (like TEOS), a surfactant template (like CTAB), and water. cjcatal.comnih.gov The choice of vanadium source is critical; tetravalent sources like vanadyl sulfate (B86663) often lead to higher incorporation into the silicate framework compared to pentavalent sources. capes.gov.br Characterization confirms that vanadium is incorporated into the framework, evidenced by an increase in the unit-cell parameter. rsc.orgacs.org The state of vanadium can vary; as-synthesized samples may contain tetrahedral V⁵⁺ and square pyramidal VO²⁺ ions, with their location (inside the walls vs. on the surface) affecting their reactivity. acs.org
Vanadium in SBA-15 (V-SBA-15): SBA-15, with its larger pores and thicker walls, is another popular support. nju.edu.cn Vanadium can be incorporated via direct synthesis or post-synthesis grafting/impregnation methods. core.ac.ukpsu.edu Direct synthesis in an acidic medium can incorporate vanadium into the SBA-15 framework. core.ac.uk The pH of the synthesis gel is a crucial parameter; adjusting the pH can control the amount of crystalline vanadium oxides versus isolated, framework-incorporated vanadium species. nju.edu.cn For instance, at a pH of 3.0, vanadium is found to be primarily within the silica framework, creating strong acid sites. nju.edu.cn Post-synthesis methods, such as atomic layer deposition or grafting with precursors like O=VCl₃, allow for controlled deposition of highly dispersed vanadium species on the SBA-15 surface. psu.edu
Table 2: Comparison of Synthesis Methods for V-Doped Mesoporous Silicates
| Method | Support | Vanadium Source | Key Synthesis Parameter | Nature of V Species |
|---|---|---|---|---|
| Direct Hydrothermal | MCM-41 | Vanadyl Sulfate capes.gov.brrsc.org | Si/V ratio, pH cjcatal.comacs.org | Primarily framework-incorporated tetrahedral V⁵⁺ and square pyramidal VO²⁺ acs.orgacs.org |
| Direct Hydrothermal | SBA-15 | NH₄VO₃ nju.edu.cn | pH of the gel mixture nju.edu.cnmdpi.com | Controlled ratio of framework-incorporated V species vs. crystalline V₂O₅ nju.edu.cn |
| Impregnation | SBA-15 | NH₄VO₃ core.ac.uk | Vanadium loading | Surface-dispersed VOx species core.ac.uk |
| Grafting (ALD) | SBA-15 | O=VCl₃ psu.edu | Anhydrous conditions | Highly dispersed, isolated VO₄ units on the surface psu.edu |
Development of Vanadium Silicate Thin Films
This compound and related vanadium oxide thin films are materials of interest for applications in electronics, sensors, and thermochromic coatings. ipme.ru The development of these films involves depositing a thin layer of the material onto a substrate, often silica, quartz, or sapphire. frontiersin.orgaip.org Several methods are employed, each offering different levels of control over film thickness, morphology, and crystallinity.
Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursor gases on a heated substrate surface. For vanadium-based films, metal-organic compounds like vanadium(III) acetylacetonate (B107027) or vanadium halides like VOCl₃ are common precursors. frontiersin.orgaip.org The process typically deposits a vanadium oxide (e.g., V₂O₅) film, which may then be reduced to achieve the desired VO₂ phase. frontiersin.org Atmospheric pressure CVD (APCVD) has been used to grow high-quality polycrystalline VO₂ films. aip.orgaip.org
Physical Vapor Deposition (PVD): PVD methods involve the transfer of material from a source to a substrate through physical means in a vacuum.
Magnetron Sputtering: A target of vanadium is bombarded with ions, causing atoms to be "sputtered" and deposited onto the substrate. Reactive magnetron sputtering in an oxygen atmosphere allows for the synthesis of VO₂ films with a controllable phase transition temperature. frontiersin.org
Pulsed Laser Deposition (PLD): A high-energy laser ablates a target material (e.g., vanadium or V₂O₅), creating a plasma plume that condenses on the substrate to form a thin film. frontiersin.org
Sol-Gel Method: This wet-chemical technique involves creating a colloidal suspension (sol) that is deposited on a substrate and then converted into a solid gel network. For vanadium oxide films, this often starts with a precursor solution that undergoes hydrolysis and condensation, followed by thermal treatment to form the final crystalline film. ipme.ru
Table 3: Overview of Vanadium-Based Thin Film Deposition Techniques
| Deposition Method | Common Precursor(s) | Substrate(s) | Key Features |
|---|---|---|---|
| Chemical Vapor Deposition (CVD) | VOCl₃, V(acac)₃ frontiersin.orgaip.org | Glass, Quartz, Sapphire aip.org | Good for polycrystalline films; allows for doping (e.g., with WCl₆). aip.org |
| Magnetron Sputtering (PVD) | Vanadium Target | Quartz Glass frontiersin.org | Allows precise control over film properties by adjusting gas flow (e.g., oxygen). frontiersin.org |
| Pulsed Laser Deposition (PLD) | Vanadium, V₂O₅ Target | Silicon, Quartz ipme.rufrontiersin.org | Produces high-quality films from a target material. frontiersin.org |
| Sol-Gel | V₂O₅ powder in H₂O₂ | Fused Silica, ITO-coated glass ipme.runsps.org.ng | Low-cost, wet-chemical process; allows for V₂O₅ reduction to obtain other phases. ipme.ru |
Functionalization of Vanadium Silicates with Noble Metals or Organic Moieties
To enhance or introduce new functionalities, vanadium silicates can be modified by adding noble metals or organic groups. This functionalization can improve catalytic activity, stability, and selectivity, or create materials with entirely new properties.
Functionalization with Metals: The introduction of a second metal into a this compound framework can create synergistic effects that boost catalytic performance. For example, incorporating copper into V-HMS (Vanadium-Hexagonal Mesoporous Silica) catalysts was found to promote the adsorption of reactants and enhance the redox ability of the vanadium species, significantly improving catalytic activity in benzene (B151609) hydroxylation. mdpi.com
Functionalization with Organic Moieties: Attaching organic groups to the silicate surface is a versatile strategy for tailoring material properties.
Immobilization via Linkers: A common method involves using organosilanes like 3-aminopropyltriethoxysilane (B1664141) (3-APTS) as a linker. The silica surface (e.g., MCM-41 or SBA-15) is first functionalized with the amino groups from 3-APTS. Subsequently, vanadyl cations (VOSO₄) are immobilized onto these functionalized surfaces. doi.orgcapes.gov.br This approach creates well-isolated active metal sites, which can lead to higher catalytic activity and stability compared to framework-substituted V-MCM-41. doi.orgcapes.gov.br
Direct Synthesis with Functional Precursors: An alternative approach involves forming complexes between the vanadium source and an organic functional group before synthesis. For instance, V-APATES complexes can be formed and then introduced during the hydrothermal synthesis of periodic mesoporous organosilicas (PMOs), leading to a vanadium-functionalized framework after template removal. mdpi.com
Radical Functionalization: In a novel approach, organic radicals like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) have been used to functionalize V₂O₅. This "two-in-one" strategy creates a composite material with a large specific surface area and porous structure, showing impressive performance as a cathode in aqueous zinc-ion batteries. rsc.org
Table 4: Examples of Functionalized Vanadium Silicates
| Functionalizing Agent | This compound Base | Method | Purpose/Outcome |
|---|---|---|---|
| Copper (Cu) | V-HMS | Co-incorporation | Enhanced redox properties and catalytic activity. mdpi.com |
| 3-aminopropyltriethoxysilane (3-APTS) / VOSO₄ | MCM-41, SBA-15 | Post-synthesis grafting and immobilization | Creates isolated, stable active sites for oxidation catalysis. doi.orgcapes.gov.br |
| V-APATES complex | Periodic Mesoporous Organosilica (PMO) | Direct hydrothermal synthesis | Direct incorporation of vanadium-organic complexes into the framework. mdpi.com |
| TEMPO (organic radical) | V₂O₅ | Facile "two-in-one" strategy | Creates a high-surface-area cathode material for zinc-ion batteries. rsc.org |
This compound-Based Composites for Specific Applications
This compound-based composites are engineered materials where this compound is combined with other components to achieve specific functionalities, primarily in catalysis. These composites leverage the properties of each component to create materials with enhanced performance.
Nanoparticle-in-Matrix Composites: One strategy involves encapsulating catalytically active nanoparticles within a mesoporous this compound matrix or vice versa. For example, a composite material was created by inducing the deposition of vanadium silicalite-1 (V-S-1) zeolite nanoparticles within the pores of SBA-15. This post-synthesis method resulted in a highly ordered material with V-S-1 zeolitic "plugs" inside the SBA-15 channels, increasing the crystallinity of the amorphous silica walls. rsc.org
Hierarchical Porous Composites: Creating materials with multiple levels of porosity (micro-, meso-, and macropores) can greatly enhance catalytic efficiency by improving reactant diffusion. Hierarchical mesoporous this compound-1 (V-S-1) zeolites have been synthesized using organosilanes as templates. rsc.org These materials show high surface areas and were effective in the oxidation of styrene (B11656), with the selectivity for different products being tunable by adjusting the vanadium content. rsc.org
Dendritic Nanosphere Composites: Uniform, monodispersed vanadium-doped three-dimensional dendritic mesoporous silica nanospheres (nV-MSNSs) represent another advanced composite structure. nih.gov Synthesized in a biphasic oil-water system, these materials feature open-access dendritic channels. They exhibit excellent activity and stability as catalysts for the oxidative dehydrogenation of propane (B168953), maintaining their performance over multiple reaction-regeneration cycles. nih.gov The dispersion and polymerization state of the vanadium species, controlled by the vanadium loading, are key to their catalytic success. nih.gov
Table 5: this compound-Based Composites and Their Applications
| Composite Description | Key Components | Synthesis Strategy | Application |
|---|---|---|---|
| Zeolite-in-Mesoporous Silica | Vanadium silicalite-1 (V-S-1) nanoparticles, SBA-15 | Post-synthesis deposition of V-S-1 in SBA-15 pores. rsc.org | Advanced catalytic supports. |
| Hierarchical Zeolite | This compound-1 (V-S-1) | Hydrothermal route with organosilane templates. rsc.org | Catalytic oxidation of styrene. rsc.org |
| Dendritic Nanospheres | Vanadium oxide, Dendritic Mesoporous Silica Nanospheres (MSNS) | Oil-water biphase stratification reaction system. nih.gov | Catalytic oxidative dehydrogenation of propane. nih.govuj.edu.pl |
| V-doped Mesocellular Foam | Vanadium oxide, Mesocellular silica foam (MCF) | Wet-impregnation method. rsc.org | Catalytic epoxidation of propene. rsc.org |
Mineralogical Occurrences and Geochemical Behavior of Vanadium Silicates
Characterization of Naturally Occurring Vanadium Silicate (B1173343) Minerals
Several silicate minerals incorporate vanadium as a key constituent, each with distinct physical and chemical properties. These include haradaite, goldmanite, roscoelite, and cortesognoite.
Haradaite: This bright green mineral is a strontium vanadium silicate with the chemical formula Sr₂V₂O₂(Si₄O₁₂). handbookofmineralogy.org It crystallizes in the orthorhombic system and often appears as tubular aggregates. handbookofmineralogy.org Haradaite is transparent to translucent with a vitreous luster and exhibits pleochroism, showing different colors when viewed from different directions. handbookofmineralogy.org It is a rare mineral, typically found in coarse-grained rhodonite ore or as veinlets cutting through rhodonite-goldmanite ore. handbookofmineralogy.orgwebmineral.com Notable occurrences are in Japan and Italy. handbookofmineralogy.orgwebmineral.com
Goldmanite: A member of the garnet group, goldmanite is a calcium this compound with the formula Ca₃(V³⁺,Al,Fe³⁺)₂(SiO₄)₃. wikipedia.orgrruff.info It typically appears as green or greenish-brown dodecahedral crystals. wikipedia.orgscribd.com This mineral is a constituent of metamorphosed uranium-vanadium deposits found in sandstone. rruff.infogeoscienceworld.org Goldmanite is found in association with a variety of other minerals, including quartz, calcite, diopside, and roscoelite. scribd.com
Roscoelite: This mineral is a vanadium-rich member of the mica group, with the chemical formula K(V³⁺, Al, Mg)₂AlSi₃O₁₀(OH)₂. handbookofmineralogy.orgwikipedia.org It forms minute scales, rosettes, or fibrous aggregates and has a characteristic clove-brown to greenish-brown color with a pearly luster. handbookofmineralogy.orgwikipedia.org Roscoelite is found in two primary types of deposits: low-temperature epithermal gold-silver-tellurium deposits and oxidized, sedimentary uranium-vanadium ores. handbookofmineralogy.orgwikipedia.org In some gold deposits, it is considered a gangue mineral, but it can also be an ore of vanadium. wikipedia.org
Cortesognoite: A relatively new discovery, cortesognoite is a hydrous calcium this compound with the formula CaV₂(Si₂O₇)(OH)₂·H₂O. unige.itmdpi.com It is the vanadium analogue of lawsonite and belongs to the lawsonite-ilvaite group. mdpi.com This brown, transparent mineral is found as subhedral microcrystals within V-bearing lawsonite in silicified wood hosted in manganese-ore-bearing metacherts. unige.itmdpi.commindat.org It is a secondary alteration phase formed through hydrothermal processes. mdpi.com
Table 1: Properties of this compound Minerals
| Mineral | Chemical Formula | Crystal System | Color | Occurrence |
|---|---|---|---|---|
| Haradaite | Sr₂V₂O₂(Si₄O₁₂) handbookofmineralogy.org | Orthorhombic handbookofmineralogy.org | Bright green handbookofmineralogy.org | In rhodonite ore and veins handbookofmineralogy.orgwebmineral.com |
| Goldmanite | Ca₃(V³⁺,Al,Fe³⁺)₂(SiO₄)₃ wikipedia.orgrruff.info | Cubic scribd.com | Green to greenish-brown wikipedia.orgrruff.info | Metamorphosed U-V sandstone deposits rruff.infogeoscienceworld.org |
| Roscoelite | K(V³⁺,Al,Mg)₂AlSi₃O₁₀(OH)₂ handbookofmineralogy.orgwikipedia.org | Monoclinic handbookofmineralogy.orgwikipedia.org | Clove-brown to greenish-brown handbookofmineralogy.org | Epithermal Au-Ag-Te and sedimentary U-V deposits handbookofmineralogy.orgwikipedia.org |
| Cortesognoite | CaV₂(Si₂O₇)(OH)₂·H₂O unige.itmdpi.com | Orthorhombic mindat.org | Brown unige.itmindat.org | Hydrothermally altered silicified wood in Mn-ore deposits mdpi.com |
Geochemical Cycling of Vanadium in Silicate-Rich Environments
The geochemical cycling of vanadium is intricately linked to its multiple oxidation states (primarily +3, +4, and +5) and its interaction with silicate minerals and other environmental components. ustc.edu.cnacs.org The behavior of vanadium in silicate-rich environments is influenced by factors such as redox potential (Eh), pH, and the presence of organic matter. ustc.edu.cncas.cn
In oxidizing conditions, vanadium is typically found as the highly soluble and mobile vanadate (B1173111) ion (V⁵⁺). ustc.edu.cnresearchgate.net However, in reducing environments, it can be reduced to the less mobile V⁴⁺ or V³⁺ states. ustc.edu.cn This redox sensitivity is a key driver of its distribution in the Earth's crust. cas.cn
The weathering of silicate rocks is a primary process that releases vanadium into the environment. ustc.edu.cn For instance, studies on V-enriched black shale have shown that vanadium can be leached from the parent rock during weathering, leading to its mobilization in soils and water. ustc.edu.cn The presence of organic matter can also play a crucial role, as vanadium has a strong affinity for it and can be adsorbed onto organic particles, leading to its accumulation in sediments. cas.cn
The cycling of vanadium through different Earth compartments, from the mantle to the crust and surface environments, is facilitated by magmatic processes, weathering, and diagenesis. acs.org Vanadium's partitioning behavior between different minerals and melts is highly dependent on oxygen fugacity, which dictates its valence state. nasa.govoup.com
Role of Vanadium Silicates in Metal Partitioning and Ore Genesis
Vanadium silicates play a direct and significant role in the partitioning of metals and the formation of certain types of ore deposits, particularly uranium-vanadium deposits.
In many sandstone-hosted uranium-vanadium deposits on the Colorado Plateau, vanadium-silicate minerals are dominant ore constituents. geoscienceworld.org The formation of these deposits is often linked to the interaction of vanadium-bearing solutions with host rocks under specific geochemical conditions. For example, in some deposits, it is believed that vanadium-silicate minerals acted as semipermeable membranes. geoscienceworld.orggeoscienceworld.org This "membrane" could have maintained a sharp interface between different types of solutions (e.g., carbonate and sulfate (B86663) solutions), allowing for the selective diffusion of ions and creating the necessary concentration gradients and pH changes for ore minerals to precipitate. geoscienceworld.orggeoscienceworld.org
The source of vanadium for these deposits is often the weathering of surrounding rocks, which releases vanadium that is then transported by groundwater. utah.gov The subsequent precipitation of vanadium silicates and other ore minerals is controlled by changes in the chemical environment, such as redox gradients often associated with the presence of organic matter or reducing agents like hydrogen sulfide. utah.gov
Q & A
Q. How can this compound’s electrochemical properties be optimized for energy storage applications?
- Methodological Answer : Cyclic voltammetry and galvanostatic charge-discharge tests evaluate capacitance in aqueous electrolytes. Doping with transition metals (e.g., Fe³⁺) enhances conductivity, while operando XAS tracks vanadium redox transitions during cycling. Density functional theory (DFT) calculations predict optimal dopant concentrations and vacancy configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
